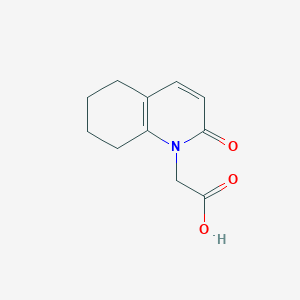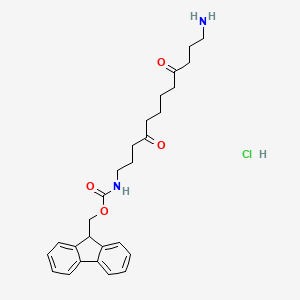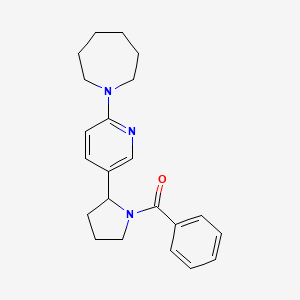
(2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research This compound features a unique structure comprising an azepane ring, a pyridine ring, and a pyrrolidine ring, all connected to a phenyl methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the coupling of a pyridine derivative with a pyrrolidine derivative under specific conditions. The reaction often requires the use of a transition metal catalyst, such as palladium, to facilitate the coupling process . The reaction conditions may include:
Solvent: Commonly used solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 80°C to 120°C.
Time: The reaction time can vary but generally ranges from several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMF, THF, methanol, ethanol.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of kinase activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as kinases. The compound may inhibit or modulate the activity of these enzymes, thereby affecting various cellular pathways. This modulation can lead to changes in cell proliferation, apoptosis, and other critical cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(6-(Piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- (2-(6-(Morpholin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
Uniqueness
(2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: stands out due to the presence of the azepane ring, which may confer unique biological properties compared to its analogs. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, potentially leading to unique therapeutic effects .
Propriétés
Formule moléculaire |
C22H27N3O |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
[2-[6-(azepan-1-yl)pyridin-3-yl]pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C22H27N3O/c26-22(18-9-4-3-5-10-18)25-16-8-11-20(25)19-12-13-21(23-17-19)24-14-6-1-2-7-15-24/h3-5,9-10,12-13,17,20H,1-2,6-8,11,14-16H2 |
Clé InChI |
AIUWHQIRQCVIIK-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C2=NC=C(C=C2)C3CCCN3C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


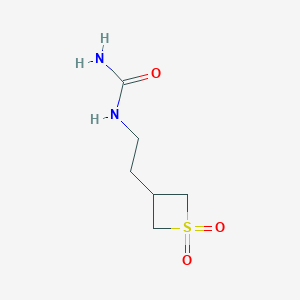

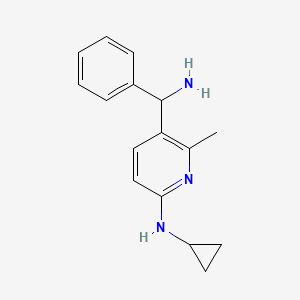


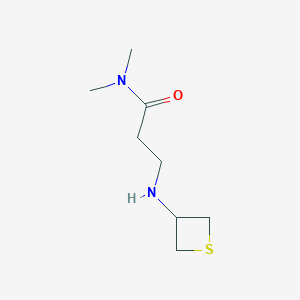
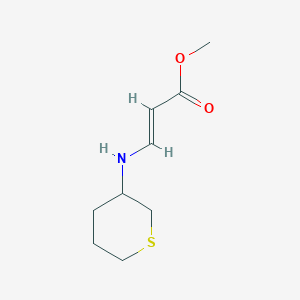
![(2S)-1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15231510.png)
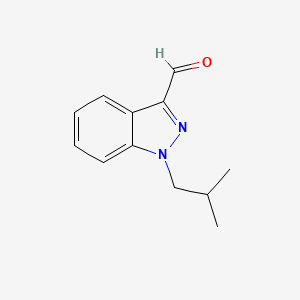
![5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine](/img/structure/B15231521.png)


